Methanesulfonic acid 1-propionyl-piperidin-4-ylmethyl ester

Descripción general

Descripción

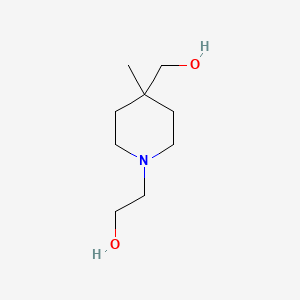

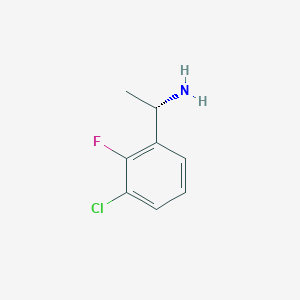

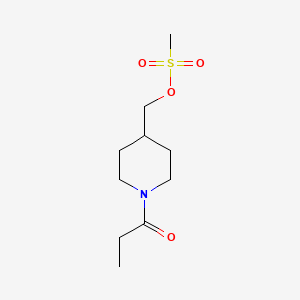

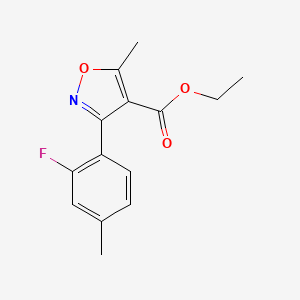

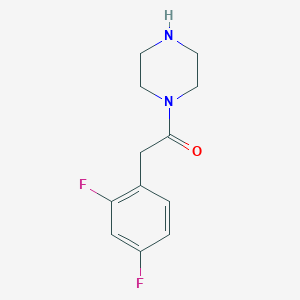

“Methanesulfonic acid 1-propionyl-piperidin-4-ylmethyl ester” is a chemical compound with the CAS Number: 1357353-59-3 . Its IUPAC name is (1-propionyl-4-piperidinyl)methyl methanesulfonate . It has a molecular weight of 249.33 and its physical form is a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO4S/c1-3-10(12)11-6-4-9(5-7-11)8-15-16(2,13)14/h9H,3-8H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . and is shipped at normal temperature .Aplicaciones Científicas De Investigación

Analytical Methods in Biomedical Research

Methanesulfonic acid derivatives, such as methanesulfinic and methanesulfonic acids, have been identified in the urine of rats, indicating their potential as biomarkers for assessing methylthio turnover and the metabolism of xenobiotics. The detection of these compounds can be facilitated by isotope dilution assays, which might be applicable for methanesulfonic acid 1-propionyl-piperidin-4-ylmethyl ester in similar contexts. Such analytical methods could be useful in the study of drug metabolism and the monitoring of environmental exposure to methylthio compounds (Bakke, Feil, & Zaylskie, 1989).

Anti-Inflammatory Applications

Research into nitric oxide-donating derivatives of methanesulfonic acids, including ester compounds, has shown significant anti-inflammatory activity. These studies suggest that methanesulfonic acid 1-propionyl-piperidin-4-ylmethyl ester could have potential applications in developing anti-inflammatory agents. The design of such compounds aims to harness the anti-inflammatory properties while minimizing gastrointestinal side effects, a common drawback of traditional anti-inflammatory drugs (Gui, 2004).

Mutagenesis and Genetic Research

Alkylating agents like methyl and ethyl methanesulfonates have been extensively studied for their ability to induce mutations in various biological systems. Research on the mutagenic effects of these compounds on animal models, including mice, provides valuable insights into the mechanisms of mutagenesis, DNA repair, and the potential genetic risks associated with exposure to such chemicals. These studies lay the groundwork for understanding how methanesulfonic acid derivatives, including methanesulfonic acid 1-propionyl-piperidin-4-ylmethyl ester, might interact with genetic material and the implications for genetic stability and mutagenicity (Ehling, Cumming, & Malling, 1968).

Pharmacological Research and Drug Development

The concept of "dopamine stabilizers," which includes compounds like methanesulfonic acid 1-propionyl-piperidin-4-ylmethyl ester, is emerging in pharmacological research. These compounds are studied for their potential to modulate dopamine levels in the brain, offering therapeutic benefits for conditions characterized by dysregulated dopamine activity, such as schizophrenia and other psychiatric disorders. The research focuses on the compounds' ability to achieve high D2 receptor occupancy, antipsychotic-like efficacy, and a low potential for motor side effects, which are critical factors in the development of new psychiatric medications (Natesan et al., 2006).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

Propiedades

IUPAC Name |

(1-propanoylpiperidin-4-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-3-10(12)11-6-4-9(5-7-11)8-15-16(2,13)14/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJFVQWLJUNOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701182844 | |

| Record name | 1-[4-[[(Methylsulfonyl)oxy]methyl]-1-piperidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonic acid 1-propionyl-piperidin-4-ylmethyl ester | |

CAS RN |

1357353-59-3 | |

| Record name | 1-[4-[[(Methylsulfonyl)oxy]methyl]-1-piperidinyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357353-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[[(Methylsulfonyl)oxy]methyl]-1-piperidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)

![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)